

biological activity of 6-Ethyl-5-iodopyrimidine-2,4-diamine

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Compound of Interest

Compound Name: 6-Ethyl-5-iodopyrimidine-2,4-diamine

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An In-Depth Technical Guide to the Biological Activity of **6-Ethyl-5-iodopyrimidine-2,4-diamine**

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Foreword: Unveiling the Potential of a Privileged Scaffold

The 2,4-diaminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with a multitude of biological targets. This guide delves into the specific biological activities of a notable derivative, **6-Ethyl-5-iodopyrimidine-2,4-diamine**. While this compound serves as a critical building block in synthetic chemistry, its intrinsic and potential biological activities, largely inferred from its structural class, are of significant interest to researchers in drug discovery. This document provides a comprehensive overview of its likely mechanisms of action, methodologies for its evaluation, and its position within the broader landscape of 2,4-diaminopyrimidine-based therapeutics.

Introduction to the 2,4-Diaminopyrimidine Class

The 2,4-diaminopyrimidine moiety is a bioisostere of the pteridine ring found in folic acid. This structural mimicry is the foundation for the class's primary mechanism of action: the inhibition of dihydrofolate reductase (DHFR).^{[1][2][3]} DHFR is a crucial enzyme in the folate metabolic

pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[3] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them potent antimicrobial and anticancer agents.[1][2]

Beyond DHFR, the versatile 2,4-diaminopyrimidine scaffold has been successfully adapted to target other key enzymes, including:

- Cyclin-Dependent Kinases (CDKs): As dual inhibitors of CDK6 and CDK9, these derivatives can halt cell cycle progression and induce apoptosis in cancer cells.[4]
- Focal Adhesion Kinase (FAK): Derivatives have been designed as FAK inhibitors, showing potent anticancer activity against cell lines with high FAK expression.[5]
- Renin: Novel non-peptidic renin inhibitors have been developed based on a 6-ethyl-2,4-diaminopyrimidine core.[6][7]

The specific substitutions on the pyrimidine ring at the 5 and 6 positions are critical for modulating potency and selectivity for these diverse targets.[8][9] The subject of this guide, **6-Ethyl-5-iodopyrimidine-2,4-diamine**, features an ethyl group at the C6 position and an iodine atom at the C5 position, predisposing it to a range of biological activities.

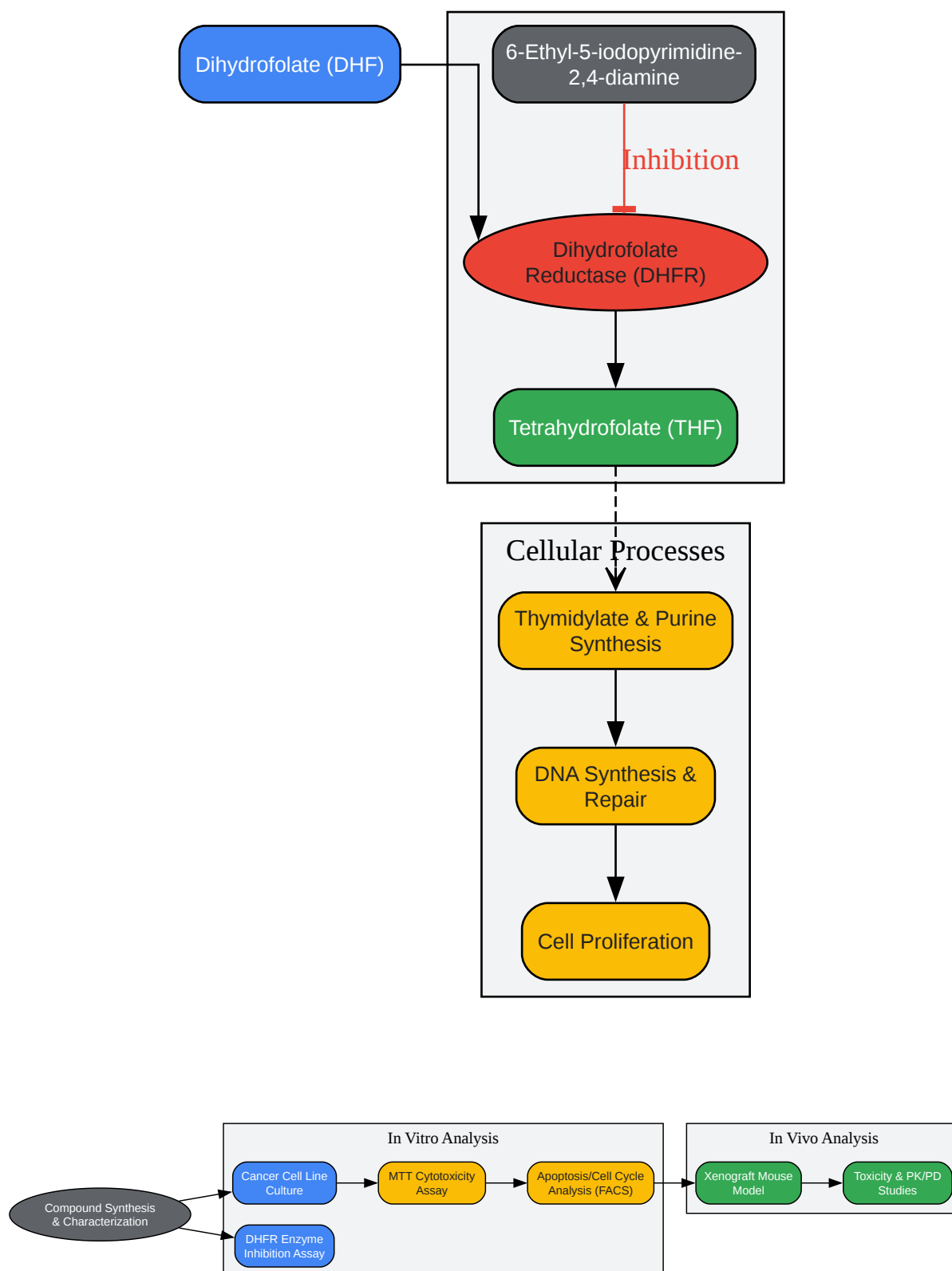
Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The most established biological role for 2,4-diaminopyrimidines is the inhibition of DHFR. The 2,4-diamino groups form critical hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.

The ethyl group at the C6 position can enhance binding by making favorable hydrophobic interactions within a specific pocket of the enzyme's active site.[2][10] The iodine atom at the C5 position is a key synthetic handle, often used for cross-coupling reactions to introduce larger substituents that can further enhance potency and selectivity. However, the halogen itself can also contribute to binding through halogen bonding and by influencing the electronic properties of the pyrimidine ring.

The inhibition of DHFR leads to the depletion of the cellular pool of tetrahydrofolate, which in turn halts the synthesis of thymidylate, purines, and ultimately DNA. This leads to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells and bacteria.

Signaling Pathway of DHFR Inhibition



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